![molecular formula C12H16N4O3 B2667587 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide CAS No. 2034207-55-9](/img/structure/B2667587.png)
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide is a chemical compound with a molecular formula of C15H18N4O3. It is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a crucial enzyme involved in the signaling pathways of cytokines, which play a significant role in immune responses. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, transplant rejection, and certain types of cancers.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Activity
Research on similar compounds, such as various 3(2H)-pyridazinone derivatives, has shown significant antinociceptive activities. These compounds were found to be more potent than aspirin in antinociceptive tests, indicating potential application in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Analgesic and Anti-Inflammatory Properties
Pyridazinone derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. Many of these compounds exhibited significant potency against pain and inflammation, suggesting potential applications in the treatment of related conditions (Doğruer & Şahin, 2003).
Histamine H3 Receptor Inverse Agonist
A study on a related pyridazin-3-one derivative identified it as a potent, selective histamine H3 receptor inverse agonist, suggesting its use in treating attentional and cognitive disorders. This implies potential applications in neurology and psychiatry (Hudkins et al., 2011).
Cardiotonic Effects
Dihydropyridazinone derivatives have been found to have potent positive inotropic effects in dogs. This suggests their potential use in treating heart conditions such as heart failure (Robertson et al., 1986).
Synthesis of Fused Azines
Pyridazin-3-one derivatives have been used in the synthesis of various fused azines, indicating their importance in the development of new chemical entities for potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Antiepileptic Activity
Research on pyrrolidone butanamides, similar in structure to the compound , has shown significant antiepileptic activity. This suggests potential applications in the treatment of epilepsy (Kenda et al., 2004).
Eigenschaften
IUPAC Name |
2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-7(12(13)19)14-10(17)6-16-11(18)5-4-9(15-16)8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H2,13,19)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHQSKLURBJLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)CN1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.